Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate
Overview
Description
These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under specific conditions .
Preparation Methods
The synthesis of tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate involves its role as a protecting group. The tert-butyl and benzyloxycarbonyl groups provide steric hindrance and electronic effects that protect the amino group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, releasing the free amino group for further reactions .
Comparison with Similar Compounds
Similar compounds to tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate include:
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is used similarly as a protecting group for amino acids and peptides.
Tert-butyl 3-iodoazetidine-1-carboxylate: This compound is used in organic synthesis for introducing iodine atoms into molecules.
N-Boc-3-azetidinone: Another protecting group used in peptide synthesis, offering stability and ease of removal under specific conditions.
This compound is unique due to its combination of tert-butyl and benzyloxycarbonyl groups, providing enhanced stability and selectivity in protecting amino groups during synthesis .
Properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl azetidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVYAKZFWXQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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